molecular formula C20H24Cl2N6O2 B2358832 7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazinyl)-1,3,7-trihydro purine-2,6-dione CAS No. 898464-21-6

7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazinyl)-1,3,7-trihydro purine-2,6-dione

Cat. No. B2358832
CAS RN: 898464-21-6
M. Wt: 451.35
InChI Key: GLWWDTDXXLLERX-UHFFFAOYSA-N
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Description

7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazinyl)-1,3,7-trihydro purine-2,6-dione is a useful research compound. Its molecular formula is C20H24Cl2N6O2 and its molecular weight is 451.35. The purity is usually 95%.
BenchChem offers high-quality 7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazinyl)-1,3,7-trihydro purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazinyl)-1,3,7-trihydro purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

Studies have explored various derivatives of purine-2,6-dione, focusing on their affinity for serotonin (5-HT1A, 5-HT2A, and 5-HT7) and dopamine (D2) receptors, which are significant in understanding the compound's pharmacological profile. For instance, some compounds have shown potent dual 5-HT6/D2 receptor ligand properties, while others have been identified as potent D2 receptor ligands (Żmudzki et al., 2015).

Antidepressant and Anxiolytic Activities

A series of derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione demonstrated promising antidepressant and anxiolytic properties. For example, one such compound showcased an antidepressant-like effect in the forced swim test (FST) and an anxiolytic-like activity in the four-plate test (FPT) in mice (Chłoń-Rzepa et al., 2013).

Synthesis and Structural Insights

The synthesis and structural analysis of derivatives have been a significant focus in understanding the compound's applications. Research has detailed the synthesis processes of various derivatives, offering insights into the compound's chemistry and potential modifications to enhance its pharmacological profile (Simo et al., 1998).

properties

IUPAC Name

7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N6O2/c1-3-6-26-7-9-27(10-8-26)19-23-17-16(18(29)24-20(30)25(17)2)28(19)12-13-4-5-14(21)11-15(13)22/h4-5,11H,3,6-10,12H2,1-2H3,(H,24,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWWDTDXXLLERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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